

The Pharmacological Profile of AVL-292: A Covalent Btk Inhibitor

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AVL-292, also known as Spebrutinib (CC-292), is a potent, highly selective, and orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (Btk). Operating through a covalent irreversible binding mechanism, AVL-292 targets a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its enzymatic activity. This targeted action effectively blocks B-cell receptor (BCR) signaling, a critical pathway for B-cell proliferation, survival, and activation. Preclinical and clinical studies have demonstrated that AVL-292 exhibits significant anti-proliferative and anti-inflammatory effects, positioning it as a promising therapeutic agent for B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the pharmacological profile of AVL-292, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental methodologies.

Mechanism of Action

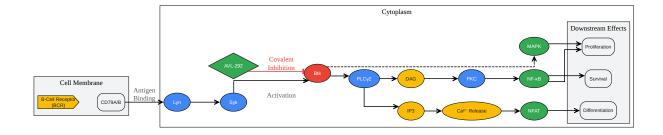
AVL-292 is a targeted covalent inhibitor designed to specifically inactivate Bruton's tyrosine kinase.[1] Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor signaling pathway, which is essential for B-lymphocyte development, activation, and survival.[2] Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCy2), leading to a cascade of signaling events that promote B-cell proliferation and survival.[3]



AVL-292 forms a specific and irreversible covalent bond with the sulfhydryl group of the cysteine 481 residue within the ATP-binding pocket of Btk.[4][5] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[3] The irreversible nature of this interaction allows for prolonged pharmacodynamic effects that outlast the plasma exposure of the drug.[3][6]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by AVL-292.



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B-Cell Receptor Signaling Pathway and AVL-292 Inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AVL-292, demonstrating its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity



Target	Assay Type	IC50 / EC50	Reference
Btk	Biochemical (Enzymatic)	< 0.5 nM	[3][7]
Btk	Biochemical (Enzymatic)	0.5 nM	[4][8]
Btk	Biochemical (Enzymatic)	5.9 nM	[9]
Btk	Cellular (Ramos cells, Btk activity)	8 nM	[8][9]
Btk	Cellular (Ramos cells, Btk occupancy)	6 nM	[8]
B-Cell Proliferation	Cellular (Human naive B-cells)	3 nM	[9]
Yes	Kinase Panel	723 nM	[5]
c-Src	Kinase Panel	1.729 μΜ	[5]
Brk	Kinase Panel	2.43 μΜ	[5]
Lyn	Kinase Panel	4.4 μΜ	[5]
Fyn	Kinase Panel	7.15 μΜ	[5]
BMX	Tec Family Kinase Panel	0.7 nM	[9]
ltk	Tec Family Kinase Panel	36 nM	[9]
Tec	Tec Family Kinase Panel	6.2 nM	[9]
TXK	Tec Family Kinase Panel	8.9 nM	[9]



Table 2: Pharmacokinetic and Pharmacodynamic

Parameters in Healthy Human Subjects

Dose	Cmax (ng/mL)	Tmax (median, min)	Btk Occupancy (>%)	Reference
1.0 mg/kg	365	40	80	[3][6]
2.0 mg/kg	542	20 - 60	84 (5 of 6 subjects >98)	[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Btk Kinase Inhibition Assay (Omnia® Continuous Read Assay)

This assay quantifies the enzymatic activity of Btk and the inhibitory effect of AVL-292.[7]

Materials:

- Recombinant human Btk enzyme
- Omnia® Kinase Reaction Buffer (KRB)
- ATP
- Y5-Sox peptide substrate
- AVL-292 (or test compound)
- 384-well microtiter plate
- Fluorescence plate reader

Procedure:



- Prepare a substrate mix containing ATP and the Y5-Sox substrate in 1X Omnia Kinase Reaction Buffer.
- Dispense the Btk enzyme into the wells of the 384-well plate.
- Add serially diluted AVL-292 or vehicle control to the wells containing the enzyme and preincubate for 30 minutes at 25°C.
- Initiate the kinase reaction by adding the ATP/Y5-Sox substrate mix to each well.
- Immediately begin monitoring the fluorescence signal (λex = 360 nm, λem = 485 nm) kinetically for 60 minutes.
- Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
- Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

Btk Occupancy Assay (Covalent Probe ELISA)

This assay measures the percentage of Btk that is covalently bound by AVL-292 in a cell or tissue lysate.[3][5]

Materials:

- Cells or tissue expressing Btk
- · Lysis buffer
- Biotinylated covalent probe for Btk
- Streptavidin-coated ELISA plate
- Anti-Btk antibody
- HRP-conjugated secondary antibody
- TMB substrate



- Stop solution
- Plate reader

Procedure:

- Treat cells or tissues with AVL-292 or vehicle control.
- Lyse the cells or tissues to release the proteins.
- Incubate the lysates with a biotinylated covalent probe that binds to the same Cys481 residue as AVL-292. Free, uninhibited Btk will be captured by the probe.
- Transfer the lysates to a streptavidin-coated ELISA plate to capture the biotinylated probe-Btk complex.
- Wash the plate to remove unbound proteins.
- Add a primary antibody specific for Btk.
- Add an HRP-conjugated secondary antibody.
- Add TMB substrate and incubate until color develops.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm.
- Normalize the signal from the AVL-292-treated samples to the vehicle-treated control to determine the percentage of Btk occupancy.

B-Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay assesses the anti-proliferative effect of AVL-292 on B-cells.[9]

Materials:

- Purified naïve human B-cells
- RPMI medium



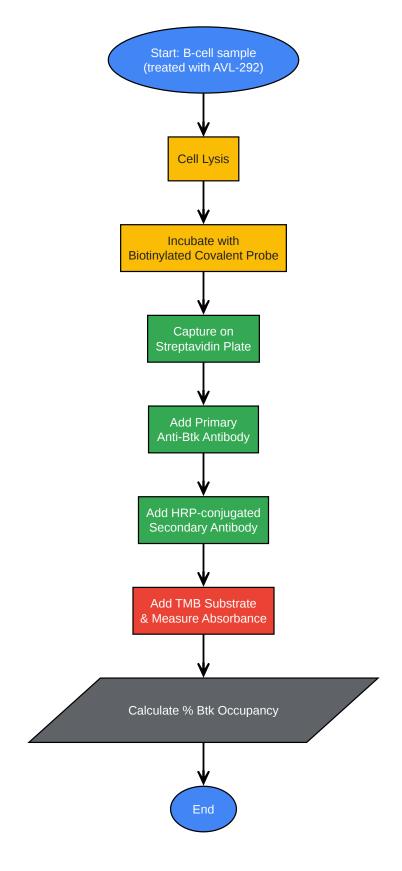
- Anti-human IgM antibody
- AVL-292 (or test compound)
- 3H-Thymidine
- 96-well plate
- Cell harvester
- Scintillation counter

Procedure:

- Seed purified naïve human B-cells in a 96-well plate in RPMI medium.
- Stimulate the B-cells with anti-human IgM to induce proliferation.
- Concurrently, treat the cells with serial dilutions of AVL-292 or vehicle control.
- Incubate the plate for 56 hours at 37°C in a 5% CO₂ incubator.
- Add ³H-Thymidine to each well and incubate for an additional 16-18 hours.
- Harvest the cells onto a filter mat using a cell harvester.
- Measure the incorporation of ³H-Thymidine using a scintillation counter.
- Calculate the percentage of inhibition of proliferation for each concentration of AVL-292 and determine the EC50 value.

Experimental Workflows and Logical Relationships Btk Occupancy Assay Workflow



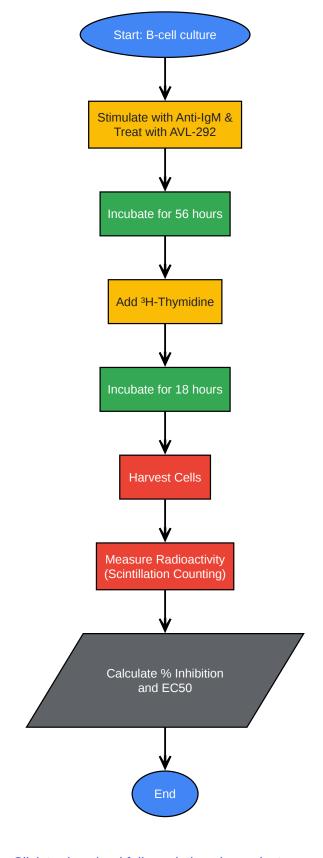


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Workflow for Determining Btk Occupancy by AVL-292.



In Vitro Anti-Proliferation Assay Workflow



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Workflow for Assessing the Anti-Proliferative Effects of AVL-292.

Conclusion

AVL-292 is a well-characterized covalent inhibitor of Bruton's tyrosine kinase with a compelling pharmacological profile. Its high potency, selectivity, and durable target engagement, coupled with oral bioavailability, underscore its potential as a therapeutic agent for B-cell-mediated diseases. The data presented in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of AVL-292 and other covalent Btk inhibitors.

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